Physicochemical properties of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
Physicochemical properties of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents due to their versatile chemical reactivity and ability to engage with a wide array of biological targets.[1] This guide provides a detailed examination of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine, a novel compound featuring a decorated pyridine scaffold. The strategic incorporation of a chloro group, a methyl group, and a fluorinated cyclobutyl moiety imparts a unique combination of electronic and steric properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for any researcher or drug development professional aiming to evaluate its potential as a therapeutic candidate. Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its bioavailability and efficacy.[2][3][4]
This document serves as a comprehensive technical resource, offering an analysis of the predicted physicochemical properties of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine. Crucially, as no experimental data for this specific molecule is publicly available, this guide provides robust, field-proven experimental protocols for the empirical determination of these key parameters. The methodologies are presented not merely as instructions, but with a focus on the underlying scientific principles, ensuring that researchers can implement them as self-validating systems to generate reliable and reproducible data.
Chemical Identity and Structural Features
The structure of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine combines several key functional groups that collectively define its physicochemical nature. The pyridine ring provides a weakly basic nitrogen atom. The 2-chloro and 6-methyl substituents modulate the electron density and steric environment of the ring, while the 3-(1-fluorocyclobutyl) group significantly influences lipophilicity and metabolic stability.
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IUPAC Name: 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
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Molecular Formula: C₁₀H₁₁ClFN
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SMILES: CC1=NC(Cl)=C(C=C1)C2(F)CCC2
Predicted Physicochemical Properties
In the absence of empirical data, in silico prediction models provide a valuable first assessment of a compound's properties.[5] These computational tools use algorithms trained on large datasets of experimentally-verified molecules to estimate properties from a chemical structure.[6] The following table summarizes the predicted physicochemical parameters for 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine, generated using established computational methodologies.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 200.65 g/mol | Influences diffusion and transport across biological membranes. This value is well within the range typical for small molecule drugs. |
| Lipophilicity (Consensus logP) | 3.48 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and higher metabolic clearance.[7] |
| Aqueous Solubility (logS) | -4.12 | Corresponds to a classification of "poorly soluble".[6] Low solubility can be a major hurdle for oral bioavailability.[8] |
| pKa (Most Basic) | 2.35 | The pyridine nitrogen is predicted to be weakly basic. This low pKa means the compound will be predominantly in its neutral form at physiological pH (7.4).[9] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | A very low TPSA value, which is correlated with good cell membrane permeability and potential to cross the blood-brain barrier.[10] |
Disclaimer: These values are computationally predicted and require experimental verification. The following sections detail the standard protocols for this purpose.
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the empirical determination of aqueous solubility, lipophilicity (logP), and the acid dissociation constant (pKa).
Aqueous Solubility Determination
Scientific Rationale: Aqueous solubility is a critical factor for drug absorption.[8] A compound must be in solution to be absorbed from the gastrointestinal tract. The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent under specified conditions.[11][12]
Protocol: Equilibrium Solubility via Shake-Flask Method
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Preparation: Add an excess amount of solid 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
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Equilibration: Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (typically 25°C or 37°C for physiological relevance). Agitate the suspension for a prolonged period, generally 24 to 72 hours, to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[13]
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Phase Separation: After equilibration, allow the suspension to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the vial at high speed.
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Sample Collection: Carefully collect the clear supernatant using a syringe. Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) that does not absorb the analyte. This step removes any remaining microscopic solid particles.
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Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a validated High-Performance Liquid Chromatography (HPLC-UV) method.
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Calculation: Construct a calibration curve from the analytical data of the standard solutions. Use this curve to determine the concentration of the compound in the filtered supernatant. This concentration is the equilibrium solubility, typically reported in mg/mL or µM.
Caption: Workflow for the Shake-Flask Solubility Determination.
Lipophilicity Determination (logP)
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability and overall ADME properties. The n-octanol/water partition coefficient (logP) is the industry standard measure.[1] A logP value between 1 and 3 is often considered optimal for oral drug candidates. The shake-flask method, as described in OECD Guideline 107, is the benchmark for direct logP measurement.[14][15]
Protocol: Shake-Flask n-Octanol/Water Partition Coefficient (logP)
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Solvent Preparation: Prepare mutually saturated solvents by shaking n-octanol with water (and water with n-octanol) for 24 hours and allowing the phases to separate. For an ionizable compound like this pyridine, use a buffer (pH > 4.35, i.e., pH >> pKa) to ensure the compound is in its neutral, non-ionized form.[16]
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Sample Preparation: Dissolve a known amount of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine in the aqueous phase.
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Partitioning: Combine the aqueous solution with the n-octanol phase in a glass vessel at a known volume ratio. Seal the vessel and shake vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours at a constant temperature, typically 25°C).
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Phase Separation: Separate the two phases by centrifugation to ensure a clean interface and prevent the formation of emulsions or micro-droplets that can lead to erroneous results.[16]
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Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:
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P = [Concentration]octanol / [Concentration]aqueous
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logP = log₁₀(P)
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Caption: Workflow for Shake-Flask logP Determination (OECD 107).
Acidity/Basicity Determination (pKa)
Scientific Rationale: The acid dissociation constant (pKa) defines the extent of ionization of a compound at a given pH.[9] Since ionization state dramatically affects solubility, permeability, and receptor binding, pKa is a foundational parameter in drug development.[17] Potentiometric titration is a highly reliable and direct method for pKa determination, involving the measurement of pH changes in a solution upon the addition of an acid or base.[18][19][20]
Protocol: pKa Determination by Potentiometric Titration
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System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.01) at a constant temperature (25°C).
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Sample Preparation: Dissolve an accurately weighed amount of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.[17] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[19]
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Titration (for a base): Since the pyridine nitrogen is basic, the titration is performed with a standardized strong acid (e.g., 0.1 M HCl).
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Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
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Use an automated titrator or a burette to add small, precise increments of the HCl titrant.
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Record the pH value after each addition, allowing the reading to stabilize.
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-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
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pKa Determination: The pKa is determined from the inflection point of the resulting sigmoid curve.[20] Mathematically, this corresponds to the point where the first derivative (dpH/dV) is at its maximum. At the half-equivalence point (where half of the base has been neutralized), the pH is equal to the pKa.[18]
Caption: Workflow for Potentiometric pKa Determination.
Conclusion
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is a molecule with a predicted physicochemical profile characteristic of a highly lipophilic and poorly soluble compound with weak basicity. These in silico predictions provide essential guidance for early-stage research, highlighting potential challenges such as poor bioavailability that may need to be addressed through formulation strategies or structural modification. However, computational models are a starting point, not a substitute for empirical measurement.[2] The integrity of any drug development program rests on high-quality experimental data. The detailed protocols provided in this guide for determining aqueous solubility, logP, and pKa offer a robust framework for researchers to validate these predictions and build a comprehensive, reliable profile of this promising compound.
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